molecular formula C15H13BrN2O2 B3835291 N-[3-(acetylamino)phenyl]-4-bromobenzamide

N-[3-(acetylamino)phenyl]-4-bromobenzamide

Cat. No.: B3835291
M. Wt: 333.18 g/mol
InChI Key: JYUNEFBCZHQKAH-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-4-bromobenzamide is a useful research compound. Its molecular formula is C15H13BrN2O2 and its molecular weight is 333.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.01604 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetamidophenyl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10(19)17-13-3-2-4-14(9-13)18-15(20)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUNEFBCZHQKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Benzamide Derivatives Research

Benzamide (B126) derivatives represent a privileged scaffold in medicinal chemistry and chemical biology, forming the core structure of a wide array of biologically active molecules. These compounds consist of a benzene (B151609) ring attached to an amide functional group. The versatility of the benzamide structure allows for extensive chemical modification at various positions on the phenyl ring and the amide nitrogen, leading to a diverse range of pharmacological activities.

Historically, research into benzamide derivatives has yielded significant therapeutic agents. A prime example is the class of histone deacetylase (HDAC) inhibitors, where the benzamide moiety often serves as a crucial zinc-binding group, essential for enzymatic inhibition. nih.gov Compounds in this class have been investigated for their potential in cancer therapy. nih.gov

Furthermore, benzamide derivatives have been explored as inhibitors of other enzymes, such as farnesyltransferase, and as modulators of critical signaling pathways implicated in disease, including the Hedgehog signaling pathway. nih.gov The substitution patterns on the benzamide core are critical in determining the specific biological target and the resulting activity. For instance, studies on N-phenylbenzamide derivatives have revealed their potential as agents against kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis. nih.gov The introduction of halogen atoms, such as bromine, into the benzamide structure is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological efficacy.

The following table provides a glimpse into the diversity of research on benzamide derivatives:

Research AreaExample of Benzamide Derivative Activity
Oncology Inhibition of histone deacetylases (HDACs) nih.gov
Infectious Diseases Targeting kinetoplastid parasites nih.gov
Signaling Pathways Modulation of the Hedgehog signaling pathway

Rationale for Academic Investigation of N 3 Acetylamino Phenyl 4 Bromobenzamide

Established Synthetic Pathways to the this compound Scaffold

The synthesis of this compound is principally achieved through the formation of an amide bond between two key building blocks: 3-aminoacetanilide and 4-bromobenzoyl chloride. This reaction is a classic example of N-acylation, a fundamental transformation in organic synthesis.

Key Reaction Steps and Reagents

The primary synthetic route involves the direct coupling of 3-aminoacetanilide with 4-bromobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the acylation.

A general procedure for this transformation can be adapted from standard amide bond formation protocols. nanobioletters.com The 3-aminoacetanilide is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). The solution is often cooled to 0°C to control the exothermic nature of the reaction. Subsequently, 4-bromobenzoyl chloride is added portion-wise to the solution. A base, such as pyridine (B92270) or triethylamine, is included in the reaction mixture to act as an acid scavenger. researchgate.net The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated through a standard aqueous workup followed by purification.

An alternative approach involves the use of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt), to facilitate the amide bond formation between 3-aminoacetanilide and 4-bromobenzoic acid. mdpi.com

Starting Material 1 Starting Material 2 Reagents Solvent General Conditions
3-Aminoacetanilide4-Bromobenzoyl ChloridePyridine or TriethylamineDichloromethane (DCM)0°C to room temperature
3-Aminoacetanilide4-Bromobenzoic AcidDIC, HOBtDMFRoom temperature

Table 1: Key Reagents for the Synthesis of this compound

Yield Optimization and Purity Considerations

Optimizing the yield and purity of this compound relies on careful control of reaction parameters. The choice of base and solvent can significantly impact the reaction efficiency. While pyridine is a common choice, other non-nucleophilic bases can also be employed. The reaction temperature should be maintained low initially to prevent side reactions.

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is a common and effective method for obtaining highly pure crystalline this compound. researchgate.net Column chromatography on silica (B1680970) gel can also be employed for purification, particularly if the crude product contains impurities with similar solubility profiles. mdpi.com The purity of the final compound can be assessed using standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

Strategies for Structural Modification and Analog Synthesis of this compound Derivatives

The this compound scaffold offers multiple sites for structural modification, allowing for the synthesis of a diverse library of analogs. These modifications can be strategically implemented to modulate the compound's physicochemical and biological properties.

Modification at the Phenyl Moieties

Both the 3-(acetylamino)phenyl and the 4-bromophenyl rings are amenable to further substitution. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, can be employed, although the directing effects of the existing substituents must be considered. For instance, nitration of the 4-bromobenzamide ring would likely occur at the positions ortho to the bromine atom. jcbsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, provide a powerful tool for introducing a wide range of substituents onto the bromophenyl ring. The bromine atom serves as a convenient handle for these transformations, enabling the introduction of alkyl, aryl, or heteroaryl groups.

Modification Type Reagents and Conditions Potential Substituents
NitrationHNO₃, H₂SO₄-NO₂
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃-Br, -Cl
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl, Heteroaryl
Buchwald-Hartwig AminationAmine, Pd catalyst, base-NR¹R²

Table 2: Representative Strategies for Phenyl Moiety Modification

Substitutions on the Acetylamino Group

The acetylamino group provides another site for derivatization. The acetyl group can be removed via hydrolysis under acidic or basic conditions to yield the corresponding primary amine, N-(3-aminophenyl)-4-bromobenzamide. brainly.com This free amine can then be acylated with a variety of acyl chlorides or anhydrides to introduce different acyl groups, thereby modulating the lipophilicity and hydrogen bonding capacity of this part of the molecule. rjptonline.org

Furthermore, the nitrogen of the acetylamino group can potentially be alkylated, although this may require specific conditions to avoid competing reactions at the amide nitrogen.

Modification Reagents and Conditions Resulting Functional Group
DeacetylationHCl or NaOH, heatPrimary Amine (-NH₂)
Re-acylationAcyl chloride, baseSubstituted Amide (-NHCOR)

Table 3: Strategies for Modifying the Acetylamino Group

Alterations to the Bromobenzamide Moiety

The 4-bromo substituent on the benzamide ring is a key site for diversification. As mentioned, it is an excellent substrate for palladium-catalyzed cross-coupling reactions. Beyond this, the bromine atom can be displaced by other nucleophiles under certain conditions.

Modification Synthetic Approach Examples of Variation
Halogen ExchangeFinkelstein reaction (e.g., NaI in acetone)4-Iodobenzamide derivative
Positional IsomerismUse of 2- or 3-bromobenzoyl chlorideN-[3-(acetylamino)phenyl]-2-bromobenzamide, N-[3-(acetylamino)phenyl]-3-bromobenzamide
Halogen VariationUse of 4-chloro- or 4-fluorobenzoyl chlorideN-[3-(acetylamino)phenyl]-4-chlorobenzamide, N-[3-(acetylamino)phenyl]-4-fluorobenzamide

Table 4: Strategies for Altering the Bromobenzamide Moiety

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern pharmaceutical and chemical manufacturing. The focus is on developing synthetic routes that are more environmentally benign, efficient, and safer. This involves a careful selection of solvents, catalysts, and reaction conditions to minimize waste, reduce energy consumption, and avoid the use of hazardous materials.

Key to greening the synthesis of this compound is the direct amide bond formation from a carboxylic acid and an amine, which inherently produces only water as a byproduct. themjalab.com However, this condensation typically requires harsh conditions. themjalab.com Consequently, research has focused on catalytic and alternative activation methods that are more sustainable.

One promising green approach is the use of catalytic systems. Boric acid, for example, has been identified as an effective and green catalyst for amide bond formation. walisongo.ac.id It allows for the reaction to proceed under less strenuous conditions, although it may require prolonged reflux times. walisongo.ac.id Another avenue is the use of heterogeneous catalysts, such as nanozeolites, which can be easily recovered and reused, simplifying product purification and reducing waste. psu.edu These catalysts can also enable the use of greener solvents like water. psu.edu

Silane-mediated amide coupling presents another innovative and green alternative. The use of reagents like diphenylsilane (B1312307) can facilitate the direct coupling of carboxylic acids and amines under mild conditions, often without the need for rigorous exclusion of air or moisture, which simplifies the experimental setup. themjalab.com This method has shown broad functional group compatibility, suggesting its potential applicability to the synthesis of complex molecules like this compound. themjalab.com

The choice of solvent is also a cornerstone of green synthesis. Traditional amide syntheses often employ volatile and hazardous organic solvents. A greener approach would involve the use of water, or more benign organic solvents like toluene (B28343) or performing reactions under solventless conditions where feasible. walisongo.ac.idrsc.org

To quantify the "greenness" of a synthetic route, various metrics are employed. These include atom economy, reaction mass efficiency, and the process mass intensity (PMI). walisongo.ac.id An ideal process strives for a high atom economy and reaction mass efficiency, and a low PMI, indicating that a larger proportion of the starting materials is incorporated into the final product and less waste is generated. walisongo.ac.id

The following table illustrates a comparative overview of potential green synthetic strategies for this compound, based on analogous amide syntheses.

Table 1: Comparison of Potential Green Synthetic Routes for this compound

Synthetic Route Catalyst/Reagent Solvent Key Green Advantages Potential Drawbacks
Boric Acid Catalyzed Condensation Boric acid Toluene or solvent-free Catalytic, generates only water as a byproduct, improved atom economy. walisongo.ac.id May require elevated temperatures and prolonged reaction times. walisongo.ac.id
Nanozeolite Catalyzed Synthesis Nanozeolite CP Water Use of a green solvent, catalyst is reusable and easily separated. psu.edu Catalyst preparation may be required; reaction kinetics might be slower.
Silane-Mediated Coupling Diphenylsilane N-Methylpyrrolidine Mild reaction conditions, high functional group tolerance, no need for anhydrous conditions. themjalab.com Silane reagents can be costly; stoichiometry needs careful control.

The data below further details the potential reaction parameters and green chemistry metrics for these approaches.

Table 2: Illustrative Reaction Parameters and Green Metrics

Parameter Boric Acid Catalysis Nanozeolite Catalysis Silane-Mediated Coupling Conventional Route
Reactants 3-Acetamidophenol, 4-Bromobenzoyl chloride 3-Acetamidophenol, 4-Bromobenzoic acid 3-Acetamidophenol, 4-Bromobenzoic acid 3-Acetamidophenol, 4-Bromobenzoyl chloride
Temperature (°C) 80-110 60-100 Room Temperature - 60 0 - Room Temperature
Reaction Time (h) 12-24 4-12 1-6 1-4
Atom Economy (%) High High Moderate-High Low
Process Mass Intensity (PMI) Low Low Moderate High

| Key Byproducts | Water | Water | Siloxane derivatives | HCl, SO2 or CO, CO2 |

By prioritizing catalytic methods, benign solvents, and efficient reactions, the synthesis of this compound can be significantly aligned with the principles of green chemistry, leading to more sustainable and environmentally responsible production.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N 3 Acetylamino Phenyl 4 Bromobenzamide and Its Analogs

Ligand-Target Interaction Analysis through SAR

The interaction of a ligand with its biological target is a complex interplay of various physicochemical properties. SAR studies on N-phenylbenzamide analogs have begun to unravel the key determinants of their activity, focusing on the electronic and steric effects of substituents, as well as the conformational preferences of the molecule.

The electronic properties of substituents on both the benzamide (B126) and the aniline rings of N-phenylbenzamide analogs play a significant role in their biological potency. Research on antischistosomal N-phenylbenzamides has indicated that electron-withdrawing groups are beneficial for activity. For instance, the presence of substituents like trifluoromethyl (CF₃) and nitro (NO₂) groups on the benzamide or aniline rings has been shown to enhance potency. This suggests that the 4-bromo substituent in N-[3-(acetylamino)phenyl]-4-bromobenzamide, being an electron-withdrawing group, likely contributes positively to its biological activity. The replacement of a trifluoromethyl group with a fluorine atom has been observed to decrease activity, further underscoring the importance of potent electron-withdrawing substituents for optimal biological effect nih.gov.

Steric effects also modulate the activity of these compounds. The size and shape of the substituents can influence how the ligand fits into the binding site of the target protein. While detailed steric analysis for the specific acetylamino and bromo substituents of the title compound is not available, general principles from related analogs suggest that bulky substituents can either enhance or hinder activity depending on the specific topology of the binding pocket.

Table 1: Impact of Electronic Effects of Substituents on the Activity of N-Phenylbenzamide Analogs

Substituent Position Electronic Effect Observed Impact on Activity
-CF₃ para Strong Electron-Withdrawing Potent Activity
-NO₂ para Strong Electron-Withdrawing Active
-F para Weak Electron-Withdrawing Compromised Activity
-CF₃ meta Strong Electron-Withdrawing Loss of Potency

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. For N-phenylbenzamide derivatives, the rotational freedom around the amide bond and the bonds connecting the phenyl rings to the amide group allows the molecule to adopt various conformations. Identifying the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is a key goal of SMR studies.

Elucidation of Key Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the N-phenylbenzamide class of compounds, key pharmacophoric features can be inferred from the common structural motifs present in active analogs.

Based on the available data for related compounds, a putative pharmacophore for N-phenylbenzamide analogs can be proposed. This model would likely include:

An aromatic ring (the benzamide portion) with a para-positioned electron-withdrawing group (like the bromine atom).

A central amide linker, which can act as a hydrogen bond donor and acceptor.

A second aromatic ring (the aniline portion) with specific substitution patterns that modulate activity. The acetylamino group at the meta position in the title compound would be a key feature in this part of the pharmacophore.

Studies on other benzamide derivatives, such as 4-(arylaminomethyl)benzamides, have also contributed to understanding the pharmacophoric requirements for activity against targets like tyrosine kinases nih.gov. These studies often highlight the importance of specific hydrogen bonding interactions and hydrophobic contacts.

Molecular Recognition Principles Governing this compound Activity

Molecular recognition refers to the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The activity of this compound is governed by these principles in its interaction with its biological target.

The amide group is a crucial element for molecular recognition, capable of forming key hydrogen bonds with amino acid residues in the target's binding site. The NH group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The two phenyl rings likely engage in hydrophobic or π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket.

The bromine atom on the benzamide ring, in addition to its electronic influence, can participate in halogen bonding, a specific type of noncovalent interaction that is increasingly recognized as important in drug design. The acetylamino group on the aniline ring provides additional opportunities for hydrogen bonding. Molecular docking studies on related compounds have illustrated the importance of such interactions. For instance, docking studies of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have shown multiple hydrogen bonds with specific histidine, arginine, and glutamic acid residues in the target enzyme mdpi.com. These types of interactions are likely to be critical for the molecular recognition and biological activity of this compound.

Table 2: Potential Molecular Interactions of this compound

Molecular Feature Potential Interaction Type Possible Interacting Amino Acid Residues
4-Bromophenyl Ring Hydrophobic, π-stacking, Halogen Bonding Phe, Tyr, Trp, Electron-rich residues
Amide Linker (-CONH-) Hydrogen Bonding (Donor and Acceptor) Asp, Glu, Ser, Thr, Gln, Asn
3-(acetylamino)phenyl Ring Hydrophobic, π-stacking Phe, Tyr, Trp
Acetylamino Group (-NHCOCH₃) Hydrogen Bonding (Donor and Acceptor) Asp, Glu, Ser, Thr, Gln, Asn

Computational Chemistry and in Silico Modeling of N 3 Acetylamino Phenyl 4 Bromobenzamide

Molecular Docking and Binding Affinity Predictions with Potential Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. This technique is fundamental in structure-based drug design for elucidating binding mechanisms and estimating the strength of the interaction, typically reported as a binding affinity or docking score.

For N-[3-(acetylamino)phenyl]-4-bromobenzamide, the presence of an acetylated amine on a phenyl ring suggests it could act as a mimic for acetylated lysine (B10760008) (KAc). This feature makes it a candidate for binding to "reader" domains like bromodomains, which specifically recognize KAc residues on histone proteins. The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are well-established targets in cancer and inflammation research. nih.gov The acetylamino group of the compound could potentially form a critical hydrogen bond with a conserved asparagine residue (N140 in BRD4) within the KAc binding pocket, an interaction that is key for the activity of many known BRD4 inhibitors. nih.gov Another potential target class includes Histone Deacetylases (HDACs), where various benzamide (B126) derivatives have shown inhibitory activity. nih.govnih.gov

A hypothetical docking study of this compound into the BRD4(1) binding site (PDB ID: 3MXF) would involve predicting its binding pose and score. nih.gov The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Table 1: Illustrative Molecular Docking Results against BRD4(1) This table presents hypothetical data based on studies of similar compounds.

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compoundBRD4(1)-7.5Hydrogen bond with ASN140; Hydrophobic interactions with PRO82, LEU92, ILE146

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the dynamic stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide insights into the flexibility of the complex and can confirm whether the interactions predicted by docking are maintained in a more realistic, solvated environment. nih.govnih.gov

An MD simulation for the this compound-BRD4 complex would typically be run for hundreds of nanoseconds. Key analyses would include the Root Mean Square Deviation (RMSD) of the protein and ligand to evaluate conformational stability and the Root Mean Square Fluctuation (RMSF) to identify flexible residues in the protein's binding site. Stable binding is often indicated by a low and converged RMSD value for the ligand throughout the simulation. nih.gov These simulations can validate the initial docking predictions and provide a more accurate model for structure-based design. nih.govnih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation

ParameterTypical Value/Setting
Force FieldAMBER, CHARMM
Solvent ModelTIP3P Water
Simulation Time100 - 500 nanoseconds
Temperature300 K
Pressure1 bar
Analysis MetricsRMSD, RMSF, Hydrogen Bond Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com To develop a QSAR model for derivatives of this compound, a dataset of analogues with varying substituents would be required, along with their experimentally determined biological activities (e.g., IC₅₀ values).

The process involves calculating various molecular descriptors for each derivative, which quantify physicochemical properties like hydrophobicity (AlogP98), electronic effects (dipole moment), and topology (Wiener index). mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that predicts activity based on these descriptors. nih.govmdpi.com A robust QSAR model can be highly predictive and offer crucial guidance for designing new derivatives with enhanced potency. nih.gov For instance, a model might suggest that increasing the hydrophobicity at a certain position on the phenyl ring enhances inhibitory activity.

Table 3: Examples of Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsProperty Represented
ElectronicDipole Moment, HOMO/LUMO energiesElectron distribution, reactivity
StericMolecular Volume, Molar RefractivitySize and shape of the molecule
HydrophobicLogP (octanol-water partition coefficient)Lipophilicity and ability to cross membranes
TopologicalWiener Index, Kappa Shape IndicesMolecular branching and connectivity

Virtual Screening Approaches Utilizing this compound as a Lead Structure

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov this compound can serve as an excellent starting point or "lead structure" for such a campaign.

Ligand-Based Virtual Screening (LBVS): In this approach, the known structure of this compound is used as a template to find other molecules with similar features. nih.gov The search can be based on 2D similarity, which compares chemical fingerprints, or 3D similarity, which involves aligning the shapes and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) of the template and library compounds.

Structure-Based Virtual Screening (SBVS): Here, a high-throughput docking approach is used to fit a large number of compounds from a virtual library into the three-dimensional structure of a target protein (e.g., BRD4). nih.govsci-hub.se The compounds are ranked based on their predicted binding scores, and the top-scoring hits are selected for further experimental testing. This method can identify novel scaffolds that are structurally distinct from the initial lead but still fit effectively into the target's binding site. nih.gov

Table 4: Generalized Workflow for Virtual Screening

StepDescription
1. Library PreparationAcquire and prepare a large database of chemical compounds (e.g., ZINC, Enamine).
2. Target/Lead PreparationPrepare the 3D structure of the protein target (for SBVS) or the lead compound (for LBVS).
3. Screening ExecutionPerform high-throughput docking (SBVS) or similarity searching (LBVS).
4. Hit Selection & FilteringRank compounds by score/similarity and apply physicochemical filters (e.g., Lipinski's Rule).
5. Experimental ValidationPurchase and test a diverse set of top-ranked compounds in biochemical assays.

Theoretical Predictions of Bioavailability and Distribution (excluding human data)

Before significant resources are invested in synthesizing derivatives, in silico methods can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify potential liabilities, such as poor oral bioavailability or membrane permeability, at an early stage.

For this compound, various physicochemical properties can be calculated that are predictive of its drug-likeness. These include molecular weight (MW), lipophilicity (LogP), and the topological polar surface area (TPSA). These values are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have MW < 500 Da, LogP < 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.

Table 5: Predicted Physicochemical and ADME Properties for this compound Data generated using SwissADME and PubChem calculators.

PropertyPredicted ValueSignificance
Molecular FormulaC₁₅H₁₃BrN₂O₂Basic chemical identity
Molecular Weight333.18 g/molWithin Lipinski's rule (<500)
XLogP3-AA2.9Optimal lipophilicity (within Lipinski's rule <5)
Topological Polar Surface Area (TPSA)75.01 ŲPredicts good intestinal absorption (<140 Ų)
Hydrogen Bond Donors2Within Lipinski's rule (≤5)
Hydrogen Bond Acceptors2Within Lipinski's rule (≤10)
Rotatable Bonds3Indicates good conformational flexibility (≤10 is favorable)
Lipinski's Rule Violations0High probability of being an orally active drug

In Vitro and Ex Vivo Biological Investigations of N 3 Acetylamino Phenyl 4 Bromobenzamide

Target Identification and Validation Methodologies

The initial stages of characterizing a novel compound like N-[3-(acetylamino)phenyl]-4-bromobenzamide involve identifying its molecular targets. This process is crucial for understanding its mechanism of action and potential therapeutic applications.

Enzyme inhibition assays are fundamental in determining if a compound can selectively block the activity of a specific enzyme. nih.gov These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. Should This compound be investigated as an enzyme inhibitor, researchers would typically determine its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the compound required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates greater potency.

Hypothetical Data Table for Enzyme Inhibition: This table is for illustrative purposes only, as no specific data exists for this compound.

Enzyme TargetAssay TypeSubstrateIC₅₀ (µM)
Enzyme XFluorometricFluorogenic PeptideData Not Available
Enzyme YColorimetricChromogenic SubstrateData Not Available

Receptor Binding Studies and Ligand-Binding Domains

To determine if This compound interacts with specific cellular receptors, receptor binding assays are employed. nih.gov These experiments typically use a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The assay measures the ability of the test compound to displace the labeled ligand, thereby indicating its own binding affinity. Key parameters derived from these studies include the dissociation constant (K_d) or the inhibition constant (K_i), which quantify the compound's affinity for the receptor. nih.gov

Many cellular processes are governed by complex networks of protein-protein interactions (PPIs). ajwilsonresearch.comnih.govresearchgate.net Investigating whether This compound can modulate these interactions is a key area of modern drug discovery. researchgate.netnih.gov Techniques such as co-immunoprecipitation, yeast two-hybrid screens, or biophysical methods like surface plasmon resonance (SPR) could be used to identify if the compound disrupts or stabilizes specific protein complexes. nih.gov

Cellular Pathway Perturbation and Signal Transduction Analysis

Once a molecular target is identified, the next step is to understand how the compound's interaction with its target affects broader cellular functions and signaling pathways.

To assess the impact of This compound on cellular function at the genetic level, researchers would perform gene expression profiling. This is commonly done using techniques like quantitative PCR (qPCR) or microarray analysis on cell lines treated with the compound. The results would reveal which genes are up-regulated or down-regulated, providing insights into the cellular pathways being perturbed.

Hypothetical Data Table for Gene Expression Changes: This table is for illustrative purposes only, as no specific data exists for this compound.

Cell LineGeneFold Changep-value
Human Cell Line AGene ABCData Not AvailableData Not Available
Human Cell Line AGene XYZData Not AvailableData Not Available

Protein Phosphorylation and Activation State Analysis

Protein phosphorylation is a critical post-translational modification that regulates a vast array of signaling pathways. nih.govcreative-proteomics.com If This compound were found to inhibit a protein kinase, for example, subsequent studies would analyze the phosphorylation status of downstream substrate proteins. nih.gov This is often accomplished using techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics. creative-proteomics.com Such analyses would confirm the compound's mechanism of action and elucidate its impact on specific signal transduction cascades. nih.gov

Mechanistic Elucidation through Advanced Cellular Assays

Further investigation into the mechanism of action of a compound often involves more sophisticated cellular assays. However, for This compound , there is no publicly available research employing advanced techniques such as fluorescence microscopy, flow cytometry, or CRISPR-Cas9 screening.

Fluorescence Microscopy for Subcellular Localization Studies

Fluorescence microscopy is a powerful tool used to visualize the distribution of a compound within a cell. This can provide clues about its potential molecular targets. By tagging the compound with a fluorescent dye, researchers can track its uptake and accumulation in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. The absence of such studies for This compound means its cellular distribution and potential sites of action are yet to be determined.

Flow Cytometry for Cellular Response Analysis

Flow cytometry allows for the rapid, quantitative analysis of multiple characteristics of individual cells within a population. It can be used to assess various cellular responses to a compound, including:

Cell Cycle Analysis: By staining cells with a DNA-intercalating dye like propidium (B1200493) iodide, flow cytometry can determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can reveal if a compound induces cell cycle arrest.

Apoptosis Assays: Using markers like Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide, flow cytometry can distinguish between viable, apoptotic, and necrotic cells.

As no flow cytometry studies have been published for This compound , its effects on the cell cycle and its potential to induce programmed cell death have not been characterized.

Interactive Data Table: Hypothetical Flow Cytometry Data for Cell Cycle Analysis

The following table is a hypothetical representation of data that could be generated from a flow cytometry-based cell cycle analysis. No such data currently exists for this compound.

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Control65.420.114.5
Compound X (10 µM)68.215.316.5
Compound Y (10 µM)45.122.832.1

CRISPR-Cas9 Screening for Target Validation

CRISPR-Cas9 technology has revolutionized functional genomics and target identification. Genome-wide or targeted CRISPR screens can be used to identify genes that, when knocked out, confer sensitivity or resistance to a compound. This powerful technique can help to pinpoint the specific molecular target(s) of a drug. There is currently no evidence in the scientific literature of CRISPR-Cas9 screening being utilized to validate the targets of This compound .

Preclinical Research Applications and Model System Validation for N 3 Acetylamino Phenyl 4 Bromobenzamide

Advanced Analytical Techniques in N 3 Acetylamino Phenyl 4 Bromobenzamide Research

Mass Spectrometry for Metabolite Identification (in research contexts)

Mass spectrometry (MS) is a cornerstone technique for the identification of drug metabolites, providing highly sensitive and specific detection of molecules in complex biological matrices. nih.govnih.gov In the context of N-[3-(acetylamino)phenyl]-4-bromobenzamide research, liquid chromatography-mass spectrometry (LC-MS) is the method of choice for profiling its in vitro and in vivo metabolic products. nih.gov

The process begins with the incubation of the parent compound with liver microsomes or hepatocytes, followed by extraction and separation of the metabolites using high-performance liquid chromatography (HPLC). The eluent is then introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS), allows for the determination of the elemental composition of metabolites and provides structural information through fragmentation patterns. nih.gov

For this compound, several metabolic transformations can be hypothesized based on its structure and common metabolic pathways for similar compounds. These include:

Hydroxylation: The addition of a hydroxyl group (-OH) to the aromatic rings is a common phase I metabolic reaction catalyzed by cytochrome P450 enzymes.

Dealkylation: The acetyl group could be removed, leading to an amino-phenyl derivative.

Glucuronidation: The hydroxylated metabolites or the parent compound itself can undergo phase II conjugation with glucuronic acid, increasing their water solubility for excretion.

Sulfation: Conjugation with a sulfonate group is another possible phase II metabolic route.

The identification of these metabolites would involve comparing the mass spectra of the parent compound with those of the potential metabolites. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) would be a key signature in the mass spectra of all bromine-containing metabolites, aiding in their identification. researchgate.net

A hypothetical table of potential metabolites of this compound and their expected mass-to-charge ratios (m/z) in positive ion mode is presented below.

Hypothetical Metabolites of this compound

Metabolite Metabolic Reaction Molecular Formula [M+H]+ (m/z)
Parent Compound - C15H13BrN2O2 349.02
Monohydroxylated Metabolite Hydroxylation C15H13BrN2O3 365.02
Deacetylated Metabolite Deacetylation C13H11BrN2O 307.01
Glucuronide Conjugate Glucuronidation C21H21BrN2O8 525.05

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, including the interactions between a small molecule inhibitor and its protein target. nih.govnih.gov Chemical shift perturbation (CSP) mapping is a widely used NMR method to identify the binding site of a ligand on a protein. nih.govprotein-nmr.org.uk

In a typical CSP experiment, a series of two-dimensional 1H-15N heteronuclear single quantum coherence (HSQC) spectra of an isotopically labeled protein are recorded in the absence and presence of increasing concentrations of the ligand, in this case, this compound. bcm.edu The binding of the ligand to the protein induces changes in the local electronic environment of the amino acid residues at the binding site, leading to perturbations in their amide proton and nitrogen chemical shifts. By mapping these changes onto the protein's structure, the binding interface can be identified.

For this compound, significant chemical shift perturbations would be expected for the amino acid residues that form direct contacts with the compound. The magnitude of the chemical shift change for each residue can be plotted against the residue number to create a visual representation of the binding site. Furthermore, the dissociation constant (Kd) of the interaction can often be determined by titrating the ligand and fitting the changes in chemical shifts to a binding isotherm. nih.gov

Below is a hypothetical representation of NMR chemical shift perturbation data for the interaction of this compound with a target protein.

Hypothetical Chemical Shift Perturbation Data

Residue Number Amino Acid Chemical Shift Perturbation (ppm)
25 Valine 0.05
48 Leucine 0.32
50 Tyrosine 0.45
52 Phenylalanine 0.38
89 Isoleucine 0.29
105 Alanine 0.08

This data would suggest that residues around positions 48-52 and 89 are likely part of the binding pocket for this compound.

X-ray Crystallography of this compound Bound to Biological Targets

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information of molecules, including protein-ligand complexes. nih.govnih.gov Obtaining a crystal structure of this compound bound to its biological target would offer a detailed atomic-level view of the binding mode. This information is invaluable for understanding the mechanism of action and for structure-based drug design efforts. nih.gov

The process involves co-crystallizing the target protein with the inhibitor or soaking the inhibitor into pre-formed crystals of the protein. The resulting crystal is then exposed to a focused X-ray beam, and the diffraction pattern is recorded. By analyzing the diffraction data, an electron density map can be generated, into which the atomic model of the protein-ligand complex is built and refined.

A crystal structure would reveal:

The precise orientation and conformation of this compound within the binding site.

The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

Any conformational changes in the protein that occur upon ligand binding.

For instance, the benzamide (B126) moiety might form hydrogen bonds with backbone atoms of the protein, while the bromophenyl group could be situated in a hydrophobic pocket. The acetylamino group could also participate in hydrogen bonding or other interactions.

The table below presents hypothetical crystallographic data for a complex of a target enzyme with an inhibitor similar in structure to this compound.

Hypothetical X-ray Crystallography Data for an Enzyme-Inhibitor Complex

Parameter Value
PDB ID (Hypothetical)
Resolution (Å) 2.1
R-work / R-free 0.19 / 0.23
Space Group P212121
Key Interacting Residues Tyr150, Phe152, Leu205, Arg208
Hydrogen Bonds Amide NH to Asp148 backbone C=O

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Studies

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology used to measure the kinetics and affinity of molecular interactions in real-time. researchgate.netnih.govspringernature.comnih.gov This technique is instrumental in characterizing the binding of small molecule inhibitors like this compound to their target proteins. nih.govmdpi.com

In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the inhibitor (the analyte) is then flowed over the chip surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

The resulting sensorgram provides a wealth of information:

Association phase: The initial part of the curve shows the binding of the inhibitor to the protein over time.

Steady state: As the binding reaches equilibrium, the curve plateaus.

Dissociation phase: When the inhibitor solution is replaced with buffer, the curve shows the dissociation of the inhibitor from the protein.

By fitting the sensorgram data to various binding models, key kinetic and affinity parameters can be determined:

Association rate constant (ka): The rate at which the inhibitor binds to the protein.

Dissociation rate constant (kd): The rate at which the inhibitor dissociates from the protein.

Equilibrium dissociation constant (KD): A measure of the binding affinity, calculated as kd/ka. A lower KD value indicates a higher binding affinity.

The following table provides hypothetical kinetic data for the interaction of this compound with its target, as would be determined by SPR. researchgate.netmdpi.combroadinstitute.org

Hypothetical SPR Kinetic and Affinity Data

Parameter Value Unit
Association Rate (ka) 2.5 x 105 M-1s-1
Dissociation Rate (kd) 5.0 x 10-4 s-1
Affinity (KD) 2.0 nM

Future Perspectives and Unexplored Research Avenues for N 3 Acetylamino Phenyl 4 Bromobenzamide

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. researchgate.net For N-[3-(acetylamino)phenyl]-4-bromobenzamide, the integration into HTS campaigns represents a critical first step in uncovering its therapeutic potential.

Future efforts could involve the inclusion of this compound in diverse chemical libraries for screening against a wide array of biological targets. Commercial and academic screening libraries often contain thousands of compounds with varied structural backbones to maximize the chances of identifying a "hit." sigmaaldrich.com The Maybridge HitFinder library, for instance, comprises 14,400 compounds selected for their drug-like properties and structural diversity. sigmaaldrich.com Incorporating this compound and a library of its analogs into such screening collections could be a cost-effective strategy for initial lead identification. sigmaaldrich.com

Furthermore, the development of focused libraries around the this compound scaffold could be a more targeted approach. By synthesizing a series of derivatives with modifications at the bromine position, the acetylamino group, or on either phenyl ring, a library tailored to probe specific biological hypotheses can be created. This approach allows for a more systematic exploration of the structure-activity relationship (SAR) from the outset.

Exploration of Novel Biological Targets and Pathways

The structural features of this compound suggest several potential biological targets based on the activities of related compounds.

Enzyme Inhibition: Benzamide (B126) derivatives have been identified as inhibitors of various enzymes. For instance, novel benzamide derivatives have been investigated as potent PARP-1 inhibitors for anticancer activity. researchgate.net Others have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. evitachem.com Given these precedents, this compound could be screened against a panel of enzymes, including kinases, proteases, and histone deacetylases (HDACs), to identify potential inhibitory activity. nih.gov For example, a study on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives revealed their potential as HDAC inhibitors. nih.gov

Antiviral and Antimicrobial Activity: N-phenylbenzamide derivatives have demonstrated antiviral activity, with some compounds showing efficacy against Enterovirus 71. mdpi.com Similarly, various N-benzamide derivatives have been synthesized and evaluated for their antimicrobial properties. nanobioletters.com Therefore, a logical future step would be to assess the activity of this compound against a range of viruses and pathogenic bacteria.

Receptor Modulation: The benzamide scaffold is a key feature in many compounds that modulate receptor activity. For example, substituted benzamides have been studied as antagonists for the TRPV1 cation channel. nih.gov Investigating the interaction of this compound with various G-protein coupled receptors (GPCRs) and ion channels could uncover novel pharmacological activities.

Computational docking studies can play a crucial role in prioritizing which biological targets to investigate experimentally. By modeling the interaction of this compound with the binding sites of known drug targets, researchers can generate hypotheses about its potential biological function. nih.govnih.gov

Potential for Scaffold Redesign and Optimization

Should initial screening identify a biological activity for this compound, the scaffold provides ample opportunities for redesign and optimization to enhance potency, selectivity, and pharmacokinetic properties. The concept of "scaffold hopping" is a powerful strategy in medicinal chemistry to discover novel, patentable compounds with improved characteristics. nih.govnih.gov

Future research could explore:

Bioisosteric Replacements: The bromine atom could be replaced with other halogens (chlorine, fluorine) or different functional groups to modulate the electronic and steric properties of the molecule. evitachem.com Similarly, the acetyl group could be substituted with other acyl groups to explore the impact on binding and metabolic stability. The amide linker itself can also be a point of modification.

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogs is crucial to build a comprehensive SAR. nih.govrsc.org For example, the position of the acetylamino group could be moved from the meta to the ortho or para position to understand its influence on activity. The impact of substituents on the phenyl rings can also be systematically explored. mdpi.com

Fragment-Based Drug Discovery (FBDD): The this compound molecule can be deconstructed into its constituent fragments (e.g., 4-bromobenzamide (B181206) and 3-aminoacetanilide). These fragments can be screened individually against a target of interest. Hits from this screening can then be built upon or linked together to reconstruct a more potent lead compound.

Methodological Advancements in this compound Research

Advancements in research methodologies can significantly accelerate the exploration of this compound.

Advanced Synthesis Techniques: Modern synthetic methods, such as microwave-assisted synthesis or flow chemistry, can be employed to rapidly generate a library of analogs for screening and SAR studies. These techniques often offer advantages in terms of reaction time, yield, and purity.

Computational Chemistry and In Silico Screening: The use of computational tools is integral to modern drug discovery. nih.gov For this compound, quantitative structure-activity relationship (QSAR) models can be developed once a dataset of active analogs is available. nih.gov Molecular dynamics simulations can provide insights into the stability of the compound within a target's binding site and help to understand the mechanism of action at a molecular level.

Target Identification and Validation: If a phenotypic screen reveals a desirable cellular effect, modern chemical biology approaches can be used to identify the specific molecular target. Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and thermal proteome profiling (TPP) can be invaluable in this regard.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[3-(acetylamino)phenyl]-4-bromobenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via amide coupling between 4-bromobenzoyl chloride and 3-acetamidoaniline. A typical approach involves:

  • Dissolving 3-acetamidoaniline in anhydrous dichloromethane (DCM) under inert conditions.
  • Adding 4-bromobenzoyl chloride dropwise with a base (e.g., triethylamine) to neutralize HCl.
  • Stirring at room temperature for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
    • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and monitor reaction progress using TLC. For scale-up, consider refluxing in THF to improve yield .

Q. What analytical techniques are most effective for structural characterization of this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm amide bond formation and aromatic substitution patterns. Key signals include δ ~10.5 ppm (amide NH) and δ ~168 ppm (carbonyl C=O) .
  • X-ray crystallography : Resolve crystal packing and halogen interactions (e.g., Br···O/N contacts). Compare with similar bromobenzamide derivatives (e.g., N-(3-bromophenyl)-3,4,5-trimethoxybenzamide) .
  • FTIR : Peaks at ~1670 cm⁻¹ (amide I band) and ~3300 cm⁻¹ (N-H stretch) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

  • Solubility : Limited aqueous solubility due to aromatic and hydrophobic groups. Use DMSO or DMF for biological assays.
  • Stability : Stable under ambient conditions but sensitive to prolonged light exposure. Store in amber vials at –20°C.
  • Thermal Stability : DSC/TGA data from analogous bromobenzamides show decomposition above 200°C .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., kinases or receptors)?

  • Methods :

  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding sites. Focus on bromine’s role in halogen bonding .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) with purified enzymes.
  • Enzyme inhibition assays : Test at varying concentrations (1–100 µM) in kinase buffer systems .

Q. What strategies are effective for designing cocrystals to improve solubility or bioavailability?

  • Synthon Approach : Co-crystallize with dicarboxylic acids (e.g., succinic acid) to exploit Br···O interactions.
  • CSD Analysis : Reference halogen bonding trends in 4-bromobenzamide cocrystals (e.g., Type I/II interactions) .
  • Experimental : Slurry crystallization in ethanol/water (70:30 v/v) at 25°C, monitored by PXRD .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Key Modifications :

  • Replace bromine with Cl/CF₃ to alter electronic effects.
  • Substitute the acetyl group with sulfonamides for enhanced metabolic stability.
    • Testing : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT against cancer cell lines) .

Q. What advanced chromatographic methods resolve impurities or degradation products?

  • HPLC : Use a C18 column, gradient elution (acetonitrile/water + 0.1% formic acid), and UV detection at 254 nm.
  • LC-MS : Identify byproducts (e.g., de-brominated analogs) via high-resolution mass spectrometry .

Q. What safety protocols are recommended given structural analogs’ toxicity profiles?

  • Handling : Use fume hoods and PPE (gloves, lab coats) due to potential irritancy.
  • In vitro testing : Perform Ames test for mutagenicity before in vivo studies.
  • Regulatory Compliance : Follow NIH guidelines for hazardous waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.